

4-Fluoro-3-nitrobenzenesulfonamide synthesis from 1-fluoro-2-nitrobenzene

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzenesulfonamide

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An In-depth Technical Guide to the Synthesis of **4-Fluoro-3-nitrobenzenesulfonamide** from 1-Fluoro-2-nitrobenzene

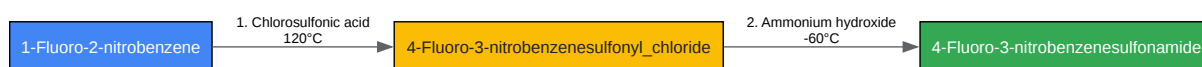
Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a valuable intermediate in the synthesis of various biologically active molecules.^{[1][2]} It is particularly significant in the development of new pharmaceuticals and agrochemicals.^[1] Its utility stems from the presence of reactive functional groups that allow for further chemical modifications. This guide provides a detailed technical overview of a two-step synthesis of **4-fluoro-3-nitrobenzenesulfonamide**, starting from 1-fluoro-2-nitrobenzene.

Synthesis Pathway Overview

The synthesis proceeds in two primary stages:

- **Chlorosulfonation:** 1-Fluoro-2-nitrobenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield the intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.
- **Amination:** The resulting sulfonyl chloride is then treated with ammonium hydroxide to produce the final product, **4-fluoro-3-nitrobenzenesulfonamide**.



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Figure 1: Overall synthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Products

Compound	Formula	Molecular Weight (g/mol)	Amount	Moles (mmol)
1-Fluoro-2-nitrobenzene	C ₆ H ₄ FNO ₂	141.10	4.0 g	28.4
4-Fluoro-3-nitrobenzenesulfonamide	C ₆ H ₅ FN ₂ O ₄ S	220.18	5.1 g	23.2

Table 2: Reagents and Solvents

Reagent/Solvent	Formula	Volume
Chlorosulfonic acid	ClSO ₃ H	25 mL
Ethyl acetate	C ₄ H ₈ O ₂	3 x 50 mL
Isopropanol	C ₃ H ₈ O	-
Ammonium hydroxide	NH ₄ OH	-
6M Hydrochloric acid	HCl	8 mL

Table 3: Reaction Conditions and Yield

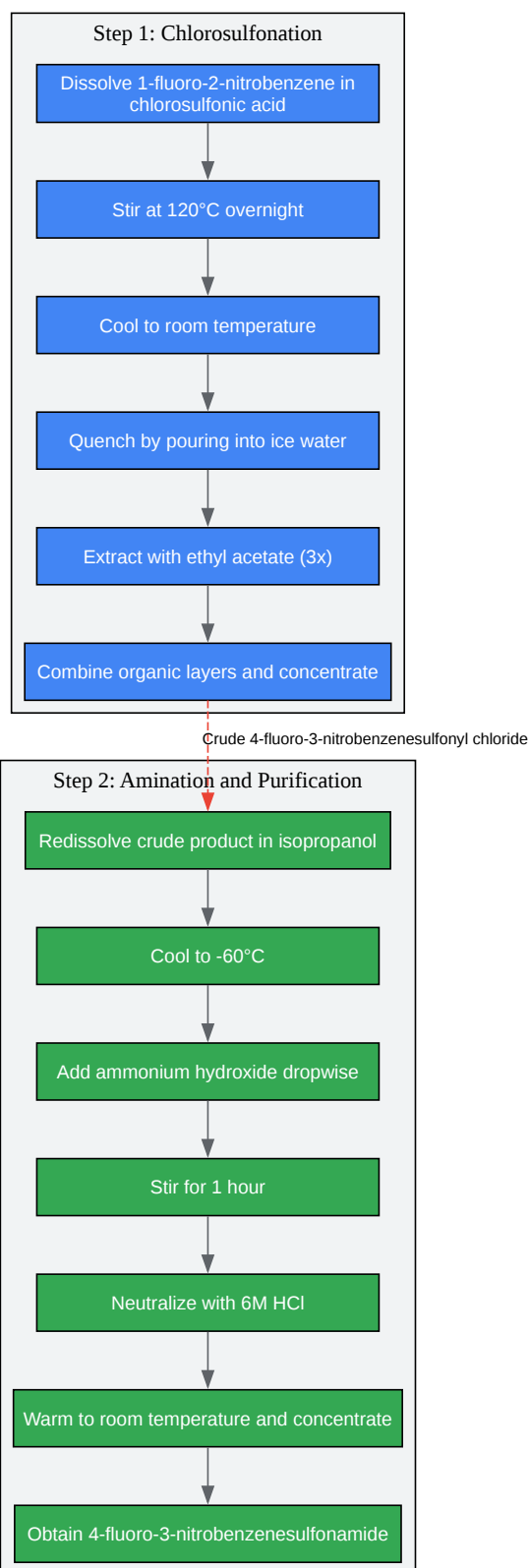
Step	Temperature	Time	Yield
Chlorosulfonation	120°C	Overnight	-
Amination	-60°C	1 hour	82%

Table 4: ¹H NMR Data for **4-Fluoro-3-nitrobenzenesulfonamide**

Solvent	Frequency	Chemical Shift (δ)	Multiplicity	Assignment
DMSO-d6	400 MHz	8.52	dd	1H
8.20	dq	1H		
7.84	dt	1H		
7.73	s	2H		

Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of **4-fluoro-3-nitrobenzenesulfonamide**.^[3]



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Figure 2: Experimental workflow.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride

- In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[3]
- Stir the reaction mixture at 120°C overnight.[3]
- After the reaction is complete, allow the mixture to cool to room temperature.[3]
- Carefully quench the reaction by slowly pouring the mixture into ice water.[3]
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]
- Combine the organic layers and concentrate them under reduced pressure to remove the solvent, yielding the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.[3]

Step 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

- Redissolve the crude product from the previous step in isopropanol.[3]
- Cool the solution to -60°C in a suitable cooling bath.[3]
- At this temperature, add ammonium hydroxide solution dropwise to the stirred solution.[3]
- Continue stirring the reaction mixture for 1 hour at -60°C.[3]
- Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[3]
- Allow the reaction mixture to warm to room temperature and then concentrate it to dryness.[3]
- The resulting white solid is **4-fluoro-3-nitrobenzenesulfonamide** (5.1 g, 82% yield).[3]

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis of **4-fluoro-3-nitrobenzenesulfonamide** from 1-fluoro-2-nitrobenzene. The procedure involves a chlorosulfonation reaction followed by amination. The detailed protocol and quantitative data provided serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

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